2-Ethyl-N-methylaniline
Description
2-Ethyl-N-methylaniline (CAS 1821-38-1) is a substituted aniline derivative with the molecular formula C₉H₁₃N and a molecular weight of 135.21 g/mol . Its IUPAC name is N-ethyl-N-methylbenzenamine, and it features an ethyl group and a methyl group attached to the nitrogen atom of the aniline backbone. The compound is characterized by its InChIKey: CCYRVFJDASAJTG-UHFFFAOYSA-N and is used primarily as an intermediate in organic synthesis .
Properties
IUPAC Name |
2-ethyl-N-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-8-6-4-5-7-9(8)10-2/h4-7,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYRVFJDASAJTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027562 | |
| Record name | 2-Ethyl-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1821-38-1 | |
| Record name | N-Methyl-2-ethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-2-ETHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z551WLP66S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-N-methylaniline can be synthesized through several methods:
Direct Alkylation: Aniline can be alkylated with ethyl bromide in the presence of a base such as sodium hydroxide to introduce the ethyl group at the ortho position. This is followed by methylation using methyl iodide or dimethyl sulfate to obtain this compound.
Reduction of Nitro Compounds: Nitrobenzene can be nitrated to introduce the nitro group at the ortho position, followed by reduction to form 2-ethyl aniline.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves catalytic hydrogenation of nitro compounds or direct alkylation processes under controlled conditions to ensure high yield and purity. The use of catalysts such as palladium or ruthenium complexes can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or nitroso compounds.
Reduction: Reduction reactions can convert nitro derivatives back to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Bromine, chlorine, nitric acid.
Major Products Formed
Oxidation: Quinones, nitroso compounds.
Reduction: Amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Agrochemical Applications
One of the primary applications of 2-Ethyl-N-methylaniline is in the synthesis of herbicides, particularly as a precursor to Metolachlor, a widely used chloroacetanilide herbicide.
Synthesis of Metolachlor
Metolachlor is effective against broadleaf weeds and is utilized in crops such as corn and soybeans. The synthesis process involves the enantioselective preparation of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline from (R)-epichlorohydrin. This method enhances the herbicidal activity due to the higher effectiveness of the (S)-enantiomer compared to its (R)-counterpart .
Table 1: Comparison of Herbicidal Activity of Metolachlor Isomers
| Isomer | Activity Level |
|---|---|
| (S)-Metolachlor | High |
| (R)-Metolachlor | Low |
| Racemic Mixture | Moderate |
Pharmaceutical Applications
This compound is also explored for its potential in pharmaceutical applications, particularly in drug formulation and synthesis.
Intermediate in Drug Synthesis
The compound serves as an intermediate for various pharmaceuticals due to its ability to undergo nucleophilic substitution reactions. Its derivatives can be modified to produce active pharmaceutical ingredients (APIs) with specific therapeutic effects .
Case Study: Synthesis of Antineoplastic Agents
Research has shown that derivatives of this compound can be synthesized to develop antineoplastic agents, which are crucial in cancer treatment. The ability to manipulate its structure allows for the development of compounds with enhanced efficacy and reduced side effects .
Organic Synthesis
In organic chemistry, this compound is utilized as a building block for synthesizing various organic compounds.
Catalytic Hydrogenation Processes
Recent advancements have highlighted its use in catalytic hydrogenation processes, where it acts as a substrate for producing more complex organic molecules. This application is significant in developing new materials and chemicals with desired properties .
Table 2: Summary of Organic Reactions Involving this compound
| Reaction Type | Product Type | Notes |
|---|---|---|
| Catalytic Hydrogenation | Amine Derivatives | Enhances selectivity and yield |
| Nucleophilic Substitution | Pharmaceutical Intermediates | Versatile reactivity |
| Electrophilic Aromatic Substitution | Functionalized Aromatics | Useful for synthesizing dyes and pigments |
Mechanism of Action
The mechanism of action of 2-Ethyl-N-methylaniline involves its interaction with various molecular targets, including enzymes and receptors. The ethyl and methyl groups influence the compound’s reactivity and binding affinity, affecting its biological activity. The pathways involved may include oxidative metabolism and conjugation reactions, leading to the formation of active or inactive metabolites .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares 2-ethyl-N-methylaniline with three structurally related compounds:
Key Observations :
- N-Ethyl-N-(2-hydroxyethyl)aniline introduces a polar hydroxyl group, increasing its molecular weight and hydrophilicity compared to this compound .
- N-(2-Cyanoethyl)-N-methylaniline contains a cyano (-CN) group, enhancing its electron-withdrawing properties and reactivity in nucleophilic substitutions .
- N,N-Dimethyl-2-nitroaniline features a nitro (-NO₂) group, which significantly alters its electronic profile and stability .
Physical Properties
Key Observations :
- The hydroxyethyl and cyanoethyl derivatives exhibit higher melting points due to increased hydrogen bonding and molecular rigidity .
- Limited data on this compound’s physical properties suggest it is a liquid at room temperature, typical for alkyl-substituted anilines .
Reactivity Trends :
- Electron-donating groups (e.g., ethyl, methyl) enhance electrophilic substitution at the aromatic ring.
- Electron-withdrawing groups (e.g., nitro, cyano) deactivate the ring but facilitate nucleophilic aromatic substitution .
Biological Activity
2-Ethyl-N-methylaniline, with the molecular formula and a molecular weight of approximately 135.21 g/mol, is an aromatic amine that has garnered attention due to its potential biological activities. This compound is structurally characterized by an ethyl group and a methyl group attached to the nitrogen atom of the aniline moiety. Understanding its biological activity is crucial for its applications in medicinal chemistry, environmental science, and industrial processes.
The biological activity of this compound primarily involves its interactions with various enzymes and receptors. It has been studied for its potential effects on:
- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.
- Receptor Modulation : It can bind to specific receptors, altering physiological responses.
Case Studies and Research Findings
- Enzymatic Interactions : Research indicates that this compound can interact with cytochrome P450 enzymes, which are critical for drug metabolism. Studies have shown that this compound can affect the activity of these enzymes, leading to altered pharmacokinetics of co-administered drugs.
- Toxicological Assessments : Various studies have assessed the toxicity of this compound in aquatic environments. It has been identified as a contaminant in water systems, where its degradation and leaching potential were evaluated. The compound showed moderate toxicity to aquatic organisms, raising concerns about its environmental impact .
- Pharmacological Studies : Preliminary pharmacological evaluations suggest that this compound exhibits anti-inflammatory properties, which could be beneficial in therapeutic applications. Further investigations are needed to elucidate the specific pathways involved.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Affects cytochrome P450 activity | |
| Aquatic Toxicity | Moderate toxicity to fish and invertebrates | |
| Anti-inflammatory | Potential therapeutic application |
Table 2: Structure-Activity Relationship (SAR)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
